
(2S)-2-amino(1,4-13C2)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino(1,4-13C2)butanedioic acid is a labeled form of aspartic acid, where the carbon atoms at positions 1 and 4 are replaced with the carbon-13 isotope. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The labeled version is often used in scientific research to study metabolic pathways and protein structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,4-13C2)butanedioic acid typically involves the incorporation of carbon-13 labeled precursors into the aspartic acid molecule. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The labeled carbon atoms can be introduced using carbon-13 labeled aldehydes or cyanides.
Industrial Production Methods
Industrial production of labeled compounds like this compound often involves the use of bioreactors and microbial fermentation. Genetically modified microorganisms can be fed with carbon-13 labeled substrates to produce the desired labeled amino acid. The product is then purified using techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino(1,4-13C2)butanedioic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like ammonia or amines under basic conditions.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Aspartate semialdehyde.
Substitution: Various substituted aspartic acid derivatives.
Applications De Recherche Scientifique
(2S)-2-amino(1,4-13C2)butanedioic acid is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of amino acid metabolism.
Biology: Helps in studying protein structures and functions through NMR spectroscopy.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for research and development.
Mécanisme D'action
The mechanism of action of (2S)-2-amino(1,4-13C2)butanedioic acid involves its incorporation into proteins and metabolic pathways. The labeled carbon atoms allow researchers to track the compound through various biochemical processes using techniques like NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in its metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino(1,4-12C2)butanedioic acid: The non-labeled form of aspartic acid.
(2S)-2-amino(1,4-14C2)butanedioic acid: Labeled with carbon-14 instead of carbon-13.
(2S)-2-amino(1,4-15N2)butanedioic acid: Labeled with nitrogen-15.
Uniqueness
The primary uniqueness of (2S)-2-amino(1,4-13C2)butanedioic acid lies in its carbon-13 labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. The carbon-13 isotope provides a distinct signal that can be tracked, allowing for detailed analysis of metabolic pathways and protein structures.
Propriétés
Formule moléculaire |
C4H7NO4 |
|---|---|
Poids moléculaire |
135.09 g/mol |
Nom IUPAC |
(2S)-2-amino(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1,4+1 |
Clé InChI |
CKLJMWTZIZZHCS-WGVUESGYSA-N |
SMILES isomérique |
C([C@@H]([13C](=O)O)N)[13C](=O)O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




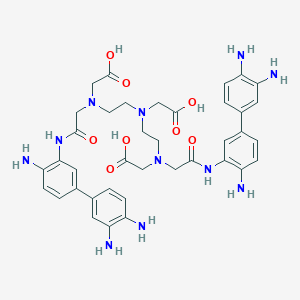

![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

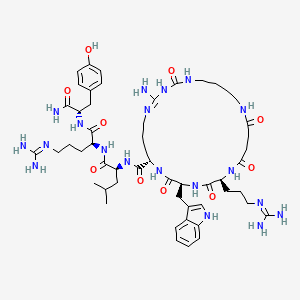
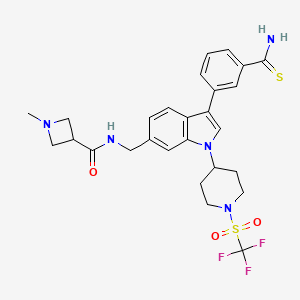
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
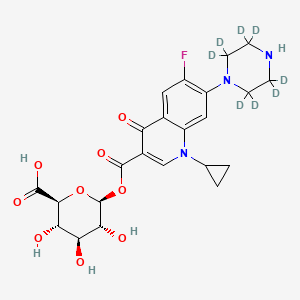

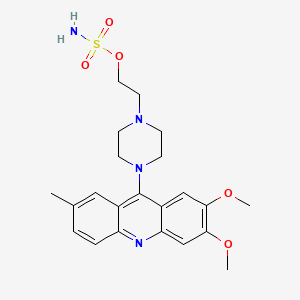
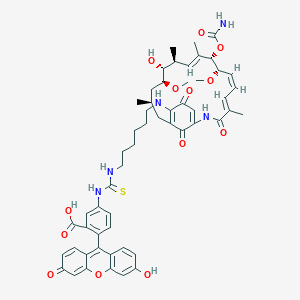
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
